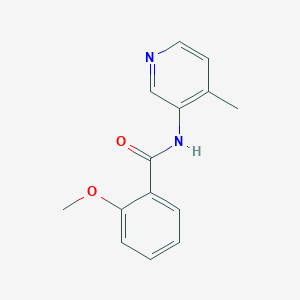![molecular formula C8H7N3O3 B2627026 methyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylate CAS No. 2490406-01-2](/img/structure/B2627026.png)
methyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic structure containing both pyrazole and pyrazine rings. The presence of a carboxylate group at the 7th position and a keto group at the 4th position further enhances its chemical reactivity and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylate typically involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine. This reaction forms 7-iodo derivatives, which are then subjected to carbonylation catalyzed by Pd(dppf)Cl2 under pressure in methanol solution. The resulting product is methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate, which can be further transformed into the corresponding carboxylic acids by alkaline hydrolysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 7th position where the carboxylate group is located.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated versions, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Derivatives of this compound have been investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Wirkmechanismus
The mechanism by which methyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biological pathways. For example, certain derivatives of this compound have been found to inhibit the catalytic activity of enzymes such as HIV-1 integrase and poly(ADP-ribose) polymerase (PARP-1), thereby affecting viral replication and DNA repair processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]quinoxalin-4(5H)-one: This compound shares a similar pyrazolo[1,5-a] core but with a quinoxaline ring instead of a pyrazine ring.
Pyrazolo[1,5-a]pyrimidine: Another related compound with a pyrimidine ring fused to the pyrazole ring.
Uniqueness
Methyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylate is unique due to its specific substitution pattern and the presence of both a keto and a carboxylate group. This combination of functional groups enhances its reactivity and potential for further chemical modifications, making it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)6-4-9-7(12)5-2-3-10-11(5)6/h2-4H,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOAVBLPJBPTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=CC=NN21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626944.png)


![5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B2626948.png)



![Methyl 3-(3-bromophenyl)-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2626952.png)

![N-[1-(2,2-Dimethyl-3H-1-benzofuran-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2626958.png)



